6-(1,3-Benzothiazol-2(3H)-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one
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Overview
Description
6-(1,3-Benzothiazol-2(3H)-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzothiazol-2(3H)-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. The reaction is often carried out in the presence of a catalyst, such as acetic acid, under reflux conditions . Another method involves the cyclization of thioamide or carbon dioxide as raw materials .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs microwave irradiation techniques to shorten reaction times and improve yields . This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzothiazol-2(3H)-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and their derivatives.
Reduction: Reduction reactions can yield different benzothiazole derivatives with varying biological activities.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with chlorosulfonic acid to form sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include chlorosulfonic acid, diethylamine, dibutylamine, piperidine, and morpholine . Reaction conditions often involve room temperature reactions in acetone with triethylamine as a base .
Major Products Formed
Major products formed from these reactions include sulfonamides, sulfonic acid esters, and various substituted benzothiazole derivatives .
Scientific Research Applications
6-(1,3-Benzothiazol-2(3H)-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1,3-Benzothiazol-2(3H)-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, it has been shown to interact with the DprE1 enzyme in Mycobacterium tuberculosis, inhibiting its activity and thus exhibiting anti-tubercular properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1,3-Benzothiazol-2(3H)-one
- 6-Chlorosulfonyl-1,3-benzothiazol-2(3H)-one
- 6-Acyl-1,3-benzothiazol-2(3H)-one
Uniqueness
6-(1,3-Benzothiazol-2(3H)-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
90481-43-9 |
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Molecular Formula |
C13H9NO2S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H9NO2S/c15-10-6-3-4-8(12(10)16)13-14-9-5-1-2-7-11(9)17-13/h1-7,15-16H |
InChI Key |
CVGZLLNIXZEHRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C(=CC=C3)O)O |
Origin of Product |
United States |
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